The Discovery and Synthesis of Glecaprevir: A Technical Guide
The Discovery and Synthesis of Glecaprevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glecaprevir is a potent, pan-genotypic direct-acting antiviral agent against the hepatitis C virus (HCV). This document provides a detailed overview of the discovery, mechanism of action, and chemical synthesis of Glecaprevir. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, virology, and pharmaceutical development. The information is presented through in-depth explanations, structured data tables, and detailed visualizations to facilitate a comprehensive understanding of this significant therapeutic agent.
Discovery and Development
Glecaprevir was discovered and developed through a collaboration between AbbVie and Enanta Pharmaceuticals.[1][2][3] The goal of the program was to identify a second-generation HCV protease inhibitor with broad activity across all major HCV genotypes and a high barrier to resistance.[4] This effort led to the identification of Glecaprevir (formerly ABT-493) as a potent inhibitor of the HCV NS3/4A protease.[4][5]
The combination of Glecaprevir with Pibrentasvir (an NS5A inhibitor) resulted in the development of Mavyret® (in the US) and Maviret® (in the EU), a pan-genotypic treatment for chronic hepatitis C.[6][7][8][9] This combination therapy has demonstrated high efficacy, with sustained virologic response at 12 weeks post-treatment (SVR12) rates exceeding 90% across genotypes 1-6 in clinical trials.[10]
Mechanism of Action
Glecaprevir targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[11][12] The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A protease is responsible for several of these critical cleavages.[11][12] Glecaprevir inhibits this protease, thereby preventing the maturation of viral proteins and disrupting the viral life cycle.[11][13]
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Eight Weeks of Treatment with AbbVie's Investigational, Pan-Genotypic Regimen of Glecaprevir/Pibrentasvir (G/P) Achieved High SVR Rates Across All Major Genotypes of Chronic Hepatitis C [natap.org]
- 3. AbbVie Receives U.S. FDA Approval of MAVYRET™ (glecaprevir/pibrentasvir) for the Treatment of Chronic Hepatitis C in All Major Genotypes (GT 1-6) in as Short as 8 Weeks [prnewswire.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AbbVie receives EC grant to market HCV treatment Maviret - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. MAVYRET™ (glecaprevir/pibrentasvir) for the Treatment of Chronic Hepatitis C - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Glecaprevir - Wikipedia [en.wikipedia.org]
- 10. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. youtube.com [youtube.com]
